5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps. One common approach includes:
Formation of Tetrahydroquinoline Core: : The initial step involves the formation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline derivative under controlled conditions of temperature and pressure.
Introduction of Propylsulfonyl Group:
Attachment of Benzene Sulfonamide: : The final step involves the attachment of the benzenesulfonamide moiety using a substitution reaction with 5-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production process involves the same fundamental steps but with optimized reaction conditions and catalysts to increase yield and purity. Continuous flow reactions and automated reactors are often used to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride, converting the sulfonamide group into amines.
Substitution: : It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions, with reagents like sodium azide or alkyl halides forming a variety of functional derivatives.
Major Products
The major products formed from these reactions include:
Sulfoxide or sulfone derivatives from oxidation.
Amine derivatives from reduction.
Substituted quinoline and sulfonamide derivatives from nucleophilic substitution.
Scientific Research Applications
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in diverse areas of scientific research:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Studied for its potential therapeutic effects, particularly in the field of anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of advanced materials and chemical processes due to its unique reactive properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in critical biological pathways, such as kinases and proteases, by binding to their active sites or altering their conformation.
Pathway Modulation: : It may modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the propyl group, affecting its solubility and reactivity.
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Has a different substitution pattern on the benzene ring, leading to varying biological activity.
5-chloro-2-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains a methyl group instead of a propyl group, which influences its interaction with biological targets.
Uniqueness
5-chloro-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its specific structural features, including the presence of both chlorine and sulfonyl groups, which contribute to its unique reactivity and interaction with molecular targets.
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Properties
IUPAC Name |
5-chloro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-7-9-17(13-18(15)22)21-28(25,26)19-12-16(20)8-6-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDNOHSPXTQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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